molecular formula C18H13ClO2 B5234375 (3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one

Cat. No.: B5234375
M. Wt: 296.7 g/mol
InChI Key: SQNHVFUTNCUKHO-GDNBJRDFSA-N
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Description

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing aldehydes or ketones with compounds containing active methylene groups in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one is unique due to its specific structure and the presence of both chlorophenyl and methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2/c1-12-6-8-13(9-7-12)17-11-15(18(20)21-17)10-14-4-2-3-5-16(14)19/h2-11H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNHVFUTNCUKHO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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